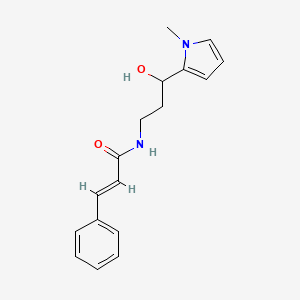

N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

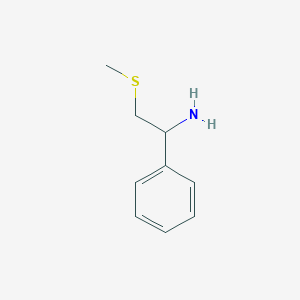

“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide” is a compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular formula of “N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide” is C17H20N2O2. This compound belongs to the class of organic compounds known as aryl alkyl ketones . These are ketones that have the generic structure RC(=O)R’, where R = aryl group and R’=alkyl group .Chemical Reactions Analysis

The copper-catalyzed reaction of amine with 1,4-dihalo-1,3-dienes allowed the synthesis of pyrroles and heteroaryl pyrroles with a wide variety of functional groups and substitution patterns . Similarly, the Cu-catalyzed double alkenylation reaction of amide with 1,4-dihalo-1,3-dienes afforded di- or trisubstituted N-acylpyrroles in good yields using CuI as the catalyst .科学研究应用

组蛋白脱乙酰酶抑制和生物活性

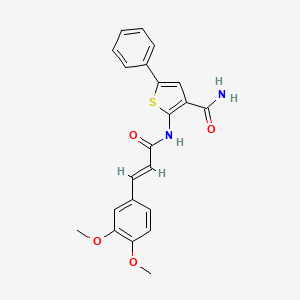

3-(4-芳酰-1-甲基-1H-2-吡咯基)-N-羟基-2-丙烯酰胺作为组蛋白脱乙酰酶抑制剂与N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)肉桂酰胺相关的化合物因其作为组蛋白脱乙酰酶(HDAC)抑制剂的作用而受到研究,特别关注化学取代对吡咯环和异羟肟酸酯基团的影响。一项研究报道了3-(4-芳酰-1-甲基-1H-2-吡咯基)-N-羟基-2-丙烯酰胺的合成和生物活性,重点介绍了对玉米HD2的体外抑制活性以及未取代的乙烯链等结构基序对HDAC抑制活性的重要性。另一项研究讨论了基于吡咯的组蛋白脱乙酰酶抑制剂的结合模式、基于酶的和基于细胞的研究,深入了解了这些化合物对HDAC酶的效力和选择性,以及它们作为白血病细胞中抗增殖和细胞分化的潜在药物。这些研究强调了结构修饰对这些化合物的生物活性和酶抑制能力的重要性,使它们成为表观遗传学领域的潜在治疗剂 (Mai 等,2004),(Ragno 等,2004),(Mai 等,2003),(Mai 等,2004)。

抗惊厥活性和药效团建模

用于抗惊厥活性的肉桂酰胺药效团包括与N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)肉桂酰胺相关的结构在内的几种肉桂酰胺衍生物已显示出抗惊厥活性。已经进行了晶体学研究以了解分子结构和抗惊厥活性之间的相关性,从而为肉桂酰胺衍生物开发了药效团模型。这些研究涉及肉桂酰胺衍生物的晶体结构的测定以及分子结构和分子间相互作用的分析,旨在阐明负责抗惊厥活性的特征的空间排列。研究重点介绍了N-原子取代基以及取代基中电子供体原子与H原子的组合,以确保与分子靶标的适当相互作用 (Żesławska 等,2018),(Żesławska 等,2017),(Gunia-Krzyżak 等,2017)。

癌症治疗和细胞毒性

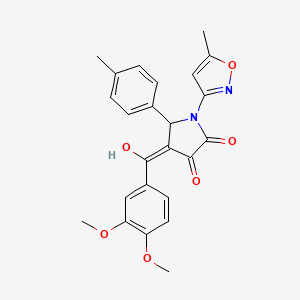

针对结肠癌的双肉桂酰胺化合物研究发现,与N-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)肉桂酰胺在结构上相关的双肉桂酰胺化合物对结肠癌细胞具有强大的细胞毒性。这些化合物,例如(Z)-2-[(E)-肉桂酰胺基]-3-苯基-N-丙基丙烯酰胺,表现出抗增殖效力、选择性和导致细胞凋亡的细胞活性。细胞毒活性机制部分归因于氧化应激引起的细胞凋亡诱导。重要的是,这些化合物显示出对维持自我更新和干性潜能至关重要的癌干细胞的抑制作用。这些研究强调了这些化合物在结肠癌治疗中的潜力,重点关注通过定义的机制有效杀死癌细胞的共价作用迈克尔加成化合物,对正常非癌细胞的影响最小 (Omar 等,2020),(Omar 等,2020)。

属性

IUPAC Name |

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-10,13,16,20H,11-12H2,1H3,(H,18,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGZMRJRQHLJIJ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2632408.png)

![2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile](/img/structure/B2632411.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2632413.png)

![6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2632415.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine](/img/structure/B2632419.png)

![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2632421.png)

![Ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2632425.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2632426.png)